Product packaging for N-methyl-3-(3-piperidinyl)propanamide(Cat. No.:CAS No. 1248003-32-8)

N-methyl-3-(3-piperidinyl)propanamide

Cat. No.: B174950
CAS No.: 1248003-32-8
M. Wt: 170.25 g/mol
InChI Key: VEVZDWIASCMNCY-UHFFFAOYSA-N
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Description

N-methyl-3-(3-piperidinyl)propanamide hydrochloride (CAS 1609403-81-7) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C9H19ClN2O and a molecular weight of 206.71 g/mol, this piperidine derivative is characterized by its propanamide linker to the piperidine ring system . The compound is provided as the hydrochloride salt to enhance stability and solubility. This chemical is designed for use as a key intermediate in synthetic organic and medicinal chemistry. Piperidine derivatives are privileged structures in drug discovery, frequently explored for their potential to interact with various biological targets . Specifically, this compound hydrochloride serves as a versatile building block for the synthesis of more complex molecules for pharmaceutical and biological research . It is analyzed using advanced techniques including LCMS, HPLC, NMR, and FTIR to ensure identity and purity . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B174950 N-methyl-3-(3-piperidinyl)propanamide CAS No. 1248003-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-piperidin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-9(12)5-4-8-3-2-6-11-7-8/h8,11H,2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZDWIASCMNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Propanamide Derivatives in Medicinal Chemistry

Propanamide derivatives constitute a broad and versatile class of compounds that are frequently utilized in medicinal chemistry. ontosight.ai The propanamide core structure serves as a valuable building block in the design of new therapeutic agents. Researchers have successfully synthesized and characterized numerous propanamide derivatives, exploring their potential applications against a wide range of diseases. acs.org

The biological activity of these derivatives is diverse, with studies investigating their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aiontosight.ai For instance, certain propanamide derivatives have been developed as selective androgen receptor degraders (SARDs) for treating prostate cancer. acs.org The general structure of many of these bioactive molecules can be described as a pharmacophore consisting of distinct structural elements, often an A-ring, a linkage, and a B-ring, where the propanamide group can be a crucial part of the linkage. acs.org The adaptability of the propanamide structure allows for systematic modifications, enabling chemists to fine-tune the compound's properties to enhance its interaction with specific biological targets like enzymes and receptors. ontosight.aiontosight.ai

Significance of Piperidine Scaffolds in Bioactive Molecules

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the pharmaceutical industry. nih.gov This scaffold is a prevalent core in a vast number of FDA-approved drugs and natural alkaloids, highlighting its utility in the development of bioactive molecules. ajchem-a.comnih.gov Its widespread use stems from several beneficial characteristics that it imparts to a molecule.

The inclusion of a piperidine scaffold can:

Modulate Physicochemical Properties: It can influence a molecule's solubility, lipophilicity, and basicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhance Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, leading to optimized interactions with biological targets and potentially higher selectivity for the desired receptor or enzyme. researchgate.net

Improve Pharmacokinetic Properties: The presence of the piperidine moiety can lead to better metabolic stability and oral bioavailability. researchgate.net

Given these advantages, the synthesis of novel piperidine derivatives remains a highly active area of research, with ongoing efforts to develop new methods for creating substituted piperidines for screening in drug discovery programs. nih.govajchem-a.com

Structural Elucidation and Naming Convention of N Methyl 3 3 Piperidinyl Propanamide

The precise chemical identity of a compound is established through its structure and systematic nomenclature. N-methyl-3-(3-piperidinyl)propanamide is composed of a propanamide backbone where the nitrogen of the amide is substituted with a methyl group. The propyl chain of the propanamide is attached at its 3-position to the 3-position of a piperidine (B6355638) ring.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is N-methyl-3-(piperidin-3-yl)propanamide . sigmaaldrich.com Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name N-methyl-3-(piperidin-3-yl)propanamide
InChI Key LUQMAIJPUJURSU-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)NC1CCCNC1
CAS Number 176525-37-4
Data sourced from PubChem and other chemical databases. nih.govamericanelements.com

The compound is also available in hydrochloride salt form, identified as this compound hydrochloride, with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol . nih.gov

Overview of Research Trajectories for N Methyl 3 3 Piperidinyl Propanamide

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the analysis reveals several logical disconnections.

The most apparent disconnection is at the amide bond of the propanamide linker, a common and reliable transformation. This leads to two key synthons: a 3-(3-piperidinyl)propanoic acid derivative (or a related precursor) and methylamine. A second strategic disconnection breaks the C-C bond between the piperidine ring and the propanamide side chain. This simplifies the target molecule into a 3-substituted piperidine synthon and a three-carbon chain synthon.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the amide bond first, followed by the C-C bond, suggests a synthesis starting with a piperidine precursor, followed by attachment of the side chain, and finally, amidation.

Pathway B: Disconnection of the C-C bond first suggests the synthesis of a piperidine precursor already containing a functional group at the 3-position that can be elaborated into the N-methylpropanamide side chain.

Precursor Identification and Synthesis Strategies for the Piperidine Moiety

The piperidine ring is a prevalent structural motif in pharmaceuticals and natural products. acs.orgajchem-a.com Consequently, numerous methods have been developed for its synthesis, particularly for creating substituted derivatives. The key precursor for this compound is a 3-substituted piperidine.

Common strategies for synthesizing this moiety include:

Hydrogenation of Pyridine Derivatives: This is one of the most common routes for obtaining piperidines. nih.gov Substituted pyridines can be reduced under various conditions, often using transition metal catalysts like rhodium, ruthenium, or palladium, under hydrogen pressure. nih.gov The stereoselectivity of this process can be challenging to control without specific directing groups or chiral catalysts. nih.gov

Cyclization of Acyclic Precursors: Piperidines can be formed by the cyclization of linear molecules containing the requisite atoms. For instance, the intramolecular reductive amination of 1,5-dicarbonyl compounds or the cyclization of amino alcohols are established methods. whiterose.ac.ukorganic-chemistry.org Gold-catalyzed cyclization of N-homopropargyl amides offers a modular approach to constructing the piperidine skeleton. nih.gov

Synthesis from Chiral Pool Starting Materials: Enantiomerically pure piperidine derivatives can be synthesized from readily available natural products. For example, L-glutamic acid can be converted into 3-(N-Boc-amino)piperidine derivatives through a multi-step sequence involving diester formation, reduction to a diol, and subsequent cyclization. researchgate.net

Asymmetric Catalysis: Modern methods increasingly rely on asymmetric catalysis to achieve high enantioselectivity. A rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a dihydropyridine (B1217469) derivative provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.org

Interactive Table 1: Summary of Synthesis Strategies for the 3-Substituted Piperidine Moiety

StrategyTypical PrecursorsKey Reagents/CatalystsAdvantagesChallenges
HydrogenationSubstituted PyridinesH₂, Rh/C, Ru/C, Pd/CHigh atom economy, readily available precursors.Harsh conditions, control of stereoselectivity. nih.gov
Acyclic CyclizationAmino alcohols, 1,5-diketones, N-homopropargyl amidesGold catalysts, reducing agentsHigh modularity and flexibility. nih.govCan require multi-step precursor synthesis.
Chiral Pool SynthesisL-Glutamic Acid, Amino AcidsNaBH₄, TsCl, various aminesAccess to enantiomerically pure products. researchgate.netLimited to the stereochemistry of the starting material, often lengthy. nih.gov
Asymmetric CatalysisDihydropyridines, Boronic Acids, Olefinic AmidesChiral Rhodium or Palladium complexesHigh enantioselectivity and broad substrate scope. nih.govrsc.orgCatalyst cost and sensitivity.

Formation of the Propanamide Linkage: Key Reaction Pathways

The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry. hepatochem.com This transformation typically involves the coupling of a carboxylic acid (or an activated derivative) with an amine. numberanalytics.com

Key pathways for forming the propanamide linkage include:

Coupling Reagent-Mediated Amidation: This is the most common method, where a coupling reagent activates the carboxylic acid to facilitate nucleophilic attack by the amine. hepatochem.com The reaction proceeds through a highly reactive intermediate, such as an O-acylisourea for carbodiimide (B86325) reagents. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used to suppress side reactions and minimize racemization. hepatochem.com

Acyl Halide Method: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with the amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. nih.gov

Enzymatic Formation: Biocatalytic methods offer a green alternative to chemical synthesis. Adenylating enzymes, for example, can activate the carboxyl group of an amino acid (or carboxylic acid) using ATP, which is then susceptible to nucleophilic attack by an amine to form the amide bond. nih.gov This chemoenzymatic approach can offer high selectivity and avoids harsh reagents. nih.gov

Interactive Table 2: Common Coupling Reagents for Propanamide Linkage Formation

Reagent ClassExamplesCommon AdditivesKey Byproducts
CarbodiimidesDCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAP, OxymaUrea derivatives (can be difficult to remove)
Phosphonium SaltsBOP, PyBOP, HBTU, HATUDIPEA, TriethylaminePhosphine oxide derivatives
Immonium SaltsCDI (Carbonyldiimidazole)None typically requiredImidazole, CO₂

Stereoselective Synthesis Approaches for Chiral Centers within the Piperidine Ring and Propanamide Chain

The biological activity of chiral molecules is often dependent on their stereochemical configuration. google.com this compound possesses a single stereocenter at the C3 position of the piperidine ring. Therefore, controlling the stereochemistry at this position is critical.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several advanced strategies have been developed to synthesize enantioenriched 3-substituted piperidines.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemical outcome. A notable example is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org These intermediates are then reduced to the final piperidine products. acs.org Another method involves the catalytic enantioselective bromocyclization of olefinic amides, which, after a silver-mediated rearrangement, yields 3-substituted piperidines. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereoselectivity of a subsequent reaction. For piperidine synthesis, a domino Mannich–Michael reaction using D-arabinopyranosylamine as a carbohydrate-based auxiliary has been shown to produce N-glycosylated dehydropiperidinones with high diastereoselectivity, which can then be converted to the desired piperidine enantiomer. cdnsciencepub.com

For structural congeners of this compound that may contain additional stereocenters, diastereoselective synthesis is crucial. This involves controlling the relative stereochemistry between multiple chiral centers.

Substrate-Controlled Synthesis: In this approach, an existing stereocenter in the molecule directs the formation of a new stereocenter. For example, the reduction of a chiral 4-oxopiperidine derivative can proceed diastereoselectively depending on the steric hindrance imposed by existing substituents. mdma.ch

Reagent-Controlled Synthesis: Here, the stereochemical outcome is determined by the chiral reagent or catalyst used. Rhodium-catalyzed C-H insertion reactions have been employed to functionalize piperidines with high diastereoselectivity by using specific chiral dirhodium tetracarboxylate catalysts. nih.gov Similarly, multicomponent reactions, such as the Michael–Mannich cascade, can construct highly substituted piperidin-2-ones with the formation of a single diastereomer. researchgate.netresearchgate.net Conjugate addition of organocuprates to chiral dehydropiperidinones can also proceed with high diastereoselectivity to yield cis-2,6-disubstituted piperidinones. cdnsciencepub.com

N-Methylation Strategies for the Terminal Amine Functionality

The final structural feature of the target molecule is the methyl group on the terminal propanamide nitrogen. While the amide nitrogen is generally less nucleophilic than an amine, several methods exist for its N-methylation.

Traditional Alkylating Agents: Historically, reagents like iodomethane (B122720) or dimethyl sulfate (B86663) have been used. However, these substances are highly toxic and carcinogenic, and their use requires stringent safety precautions. acs.org Furthermore, they can lead to overalkylation, particularly with primary amides. acs.org

Reductive Amination: A common approach involves the reaction of a primary amide with formaldehyde (B43269) to form an N-hydroxymethyl intermediate, which is then reduced.

Modern Methylating Agents: To overcome the hazards of traditional agents, safer and more selective alternatives have been developed. Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe, easy-to-handle solid reagent for the highly monoselective N-methylation of amides under mildly basic conditions. acs.orgnih.govorganic-chemistry.org This method shows high functional group tolerance and is suitable for late-stage functionalization. nih.gov

Catalytic Methods: Transition metal catalysts can be used to perform N-methylation using more benign C1 sources. For example, a Ru(II)-catalyzed reaction can convert primary amides to their N-methylated counterparts using methanol (B129727) as the alkylating agent through a "hydrogen borrowing" mechanism. researchgate.net Another sustainable approach uses formic acid as the methylating agent over a palladium/indium oxide catalyst, which requires no additional additives. researchgate.net

Interactive Table 3: Overview of N-Methylation Strategies for Terminal Amides

MethodMethyl SourceKey Reagents/ConditionsAdvantagesDisadvantages
Traditional AlkylationIodomethane (CH₃I), Dimethyl sulfateStrong base (e.g., NaH)High reactivity.Highly toxic, carcinogenic, risk of overalkylation. acs.org
Quaternary Ammonium (B1175870) SaltsPhMe₃NICs₂CO₃, Toluene, 120 °CSafe, solid reagent, excellent monoselectivity, high yield. nih.govorganic-chemistry.orgRequires elevated temperatures.
Catalytic (Hydrogen Borrowing)MethanolRu(II) catalyst, baseUses a benign C1 source. researchgate.netRequires catalyst, potential for side reactions.
Catalytic (with Formic Acid)Formic AcidPd/In₂O₃ catalystSustainable, no additives required. researchgate.netCatalyst may not be commercially common.

One-Pot Synthetic Procedures and Process Intensification

Modern organic synthesis increasingly focuses on efficiency, safety, and sustainability. One-pot reactions and process intensification are key strategies in achieving these goals by reducing reaction steps, minimizing waste, and improving control over reaction parameters.

One-Pot Synthesis: This approach involves the sequential transformation of a starting material through multiple reaction steps in a single reactor without isolating intermediates. This methodology offers significant advantages, including reduced solvent usage, lower operational costs, and decreased manual handling of potentially hazardous materials. For the synthesis of piperidine derivatives, one-pot procedures often integrate steps like amide activation, reduction, and intramolecular cyclization. mdpi.comnih.gov For instance, a facile protocol to construct piperidines from halogenated amides has been developed that combines amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot under mild, metal-free conditions. mdpi.comnih.gov Such a strategy could conceivably be adapted for the synthesis of this compound or its precursors. Multi-component reactions (MCRs), a subset of one-pot synthesis, are also powerful tools for creating complex molecules like highly functionalized piperidines from simple starting materials in a single, efficient step. researchgate.netnih.gov

Process Intensification: This engineering concept aims to develop smaller, cleaner, safer, and more energy-efficient chemical processes. A primary example is the transition from traditional batch reactors to continuous flow microreactors. Flow chemistry offers superior control over reaction conditions such as temperature and mixing, which is crucial for managing highly exothermic reactions and improving product selectivity. beilstein-journals.org The large surface-area-to-volume ratio in microreactors enhances heat transfer, minimizing the risk of thermal runaways and the formation of degradation byproducts. beilstein-journals.org This technique has been successfully applied to the synthesis of piperidine and pyrrolidine (B122466) derivatives through methods like electroreductive cyclization in a flow microreactor, which provides higher yields compared to conventional batch reactions and can be scaled up for preparative synthesis. beilstein-journals.orgresearchgate.netnih.gov Adopting continuous flow processes for the synthesis of this compound could lead to significant improvements in safety, yield, and environmental impact.

Impurity Profiling and Chemical Attribution Signatures in Synthesis

The forensic analysis of synthetic compounds heavily relies on impurity profiling to determine the synthetic route used in their production. nih.govresearchgate.net Every chemical synthesis leaves a characteristic fingerprint of unreacted starting materials, reagents, intermediates, and byproducts. llnl.gov This collection of compounds, known as a chemical attribution signature (CAS), can provide critical intelligence for law enforcement and forensic scientists to link different samples, identify the origin of precursors, and understand the sophistication of a manufacturing process. llnl.govosti.govosti.gov

Extensive research into the impurity profiles of fentanyl and its structural congener, 3-methylfentanyl, provides a robust framework for understanding how these principles could be applied to this compound. Different synthetic pathways, such as the Janssen, Siegfried, or Gupta routes for fentanyl synthesis, produce unique sets of impurities that act as route-specific markers. nih.govresearchgate.netdea.gov

For example, the presence of phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) is a reliable indicator of the Gupta-patent route for fentanyl synthesis. nih.gov Similarly, studies on various synthetic methods for fentanyl have identified numerous route-specific impurities. osti.govacs.org The analysis of crude product mixtures using advanced analytical techniques like gas and liquid chromatography combined with mass spectrometry (GC-MS and LC-MS) allows for the detection and identification of these trace compounds. osti.govosti.gov Multivariate statistical analysis of this complex data can then be used to classify samples and predict the method of synthesis with a high degree of confidence. osti.govacs.org

The table below illustrates examples of impurities identified in the synthesis of fentanyl, which serves as a structural analog, highlighting how different byproducts can be linked to specific reaction steps or reagents.

Impurity NamePotential Origin / Synthetic Route Association
N-phenylpropanamideUnreacted starting material or byproduct from the acylation step.
1-phenethylpiperidin-4-yl acetate (B1210297)Byproduct associated with "one-pot" methods where acetic acid is present. osti.gov
N-phenethyl-N-phenylacetamideByproduct from "one-pot" methods. osti.gov
Phenethyl-4-ANPPKey indicator of the Gupta synthesis route for fentanyl. nih.gov
Ethyl-4-ANPPMarker for a modified Gupta route. nih.gov

This forensic approach underscores the importance of understanding reaction mechanisms and byproduct formation. By establishing a library of chemical attribution signatures for various synthetic routes to this compound, it would be possible to determine the provenance of a given sample, a critical capability in chemical forensics. nih.govosti.gov

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to confirm its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for this compound would include a singlet for the N-methyl protons, multiplets for the piperidine ring protons, and multiplets for the methylene (B1212753) protons of the propanamide side chain. The secondary amine proton (NH) of the piperidine ring and the amide proton (NH) would also be visible, with their chemical shifts being solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show distinct signals for the carbonyl carbon of the amide, the N-methyl carbon, and the various carbons of the piperidine ring and the ethyl bridge. The chemical shifts of the piperidine ring carbons are influenced by the substitution pattern and nitrogen's electronic environment. researchgate.net

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for confirming the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the piperidine ring and the propanamide chain. An HSQC spectrum correlates each proton with its directly attached carbon, providing definitive C-H assignments.

Predicted NMR Data for this compound

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Notes
Piperidine N-H 1.5 - 2.5 Broad Singlet Shift is concentration and solvent dependent.
Amide N-H 6.5 - 7.5 Broad Singlet Exchangeable proton, often broad.
Piperidine Ring Protons (CH, CH₂) 1.2 - 3.2 Multiplets Complex, overlapping signals.
Propanamide CH₂ (α to C=O) 2.2 - 2.5 Triplet Coupled to adjacent CH₂ group.
Propanamide CH₂ (β to C=O) 1.6 - 1.9 Multiplet Coupled to adjacent CH₂ and piperidine CH.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted δ (ppm) Notes
Carbonyl (C=O) 172 - 175 Typical for a secondary amide.
Piperidine C2, C6 45 - 55 Carbons adjacent to the ring nitrogen. researchgate.net
Piperidine C3 30 - 40 Substituted carbon, shift depends on environment.
Piperidine C4, C5 25 - 35 Unsubstituted ring carbons. researchgate.net
Propanamide CH₂ (α to C=O) 35 - 40 Influenced by the electron-withdrawing carbonyl group.
Propanamide CH₂ (β to C=O) 28 - 33 Aliphatic methylene carbon.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

MS: In electron ionization (EI) or electrospray ionization (ESI), this compound would produce a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), respectively. The molecular weight of the free base is 170.25 g/mol . The fragmentation pattern provides structural information, with common cleavages occurring at the amide bond and within the piperidine ring. The loss of the N-methylpropanamide side chain is a plausible fragmentation pathway. wvu.edu

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, which for the protonated molecule (C₉H₁₉N₂O) would be 206.1186 Da. nih.gov This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Predicted Mass Spectrometry Fragments

m/z (charge/mass ratio) Proposed Fragment Identity Notes
171 [M+H]⁺ Protonated molecular ion (in ESI).
170 [M]⁺ Molecular ion (in EI).
98 [C₅H₁₀N]⁺ Fragment corresponding to the piperidine ring after cleavage.
84 [C₅H₁₀N]⁺ A common fragment from the piperidine ring itself.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

For this compound, the key functional groups are the secondary amide and the secondary amine (piperidine ring). The IR spectrum would show characteristic absorption bands for N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). The presence of these bands confirms the amide functionality, which is a core feature of the molecule's structure. nist.gov

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Secondary Amine (Piperidine) N-H Stretch 3300 - 3500 (broad)
Secondary Amide N-H Stretch 3250 - 3400 (sharp)
Aliphatic C-H C-H Stretch 2850 - 3000
Amide Carbonyl C=O Stretch (Amide I) 1630 - 1680 (strong)

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradants, thereby establishing its purity. They are also critical for resolving potential stereoisomers.

Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS/MS, LC-QTOF)

Liquid chromatography, particularly when coupled with mass spectrometry, is a powerful technique for purity assessment. Due to the presence of a chiral center at the 3-position of the piperidine ring, this compound can exist as stereoisomers.

LC-MS/MS: This technique offers high sensitivity and selectivity. A reversed-phase HPLC method, likely using a C18 column, can effectively separate the target compound from impurities. A typical mobile phase would consist of a gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency. The separated components are then detected by a tandem mass spectrometer (MS/MS), which provides both molecular weight information and structural data from fragmentation, allowing for confident peak identification.

LC-QTOF: The use of a Quadrupole Time-of-Flight (QTOF) mass spectrometer provides high-resolution, accurate mass data for all detected ions. nih.gov This is particularly useful for identifying unknown impurities by determining their elemental formulas. For isomeric analysis, specialized chiral chromatography columns may be required to separate the enantiomers if necessary. The ability to separate and quantify isomers is critical, as different stereoisomers can have distinct biological properties. nih.govnih.gov

Typical LC-MS Parameters

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10-15 minutes
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-QTOF)

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds.

GC-QTOF: For this compound, GC analysis would separate the compound from any volatile impurities. While the compound may be amenable to direct analysis, derivatization (e.g., acylation of the piperidine nitrogen) could be employed to improve thermal stability and chromatographic performance. rsc.org Coupling the GC to a QTOF mass spectrometer allows for high-resolution mass analysis of the eluting peaks. nih.gov The resulting mass spectra, with their characteristic fragmentation patterns and accurate mass measurements, provide definitive identification of the main component and any separated impurities.

Typical GC Parameters

Parameter Typical Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium
Inlet Temperature 250 - 280 °C
Oven Program Start at 100°C, ramp to 300°C at 10-20°C/min
Ionization Source Electron Ionization (EI) at 70 eV

Methodological Developments in Compound Identification and Verification

A comprehensive review of publicly available scientific literature and chemical databases indicates a significant lack of specific research focused on the advanced analytical characterization of this compound. While numerous studies detail the methodological developments for the identification and verification of structurally related compounds, particularly in the fentanyl family of synthetic opioids, this specific molecule has not been the subject of dedicated analytical studies.

Standard analytical techniques are routinely applied for the structural confirmation and purity assessment of novel chemical entities. These foundational methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. For this compound, its basic physical and chemical properties are cataloged in chemical databases, which are derived from these standard characterization practices upon its synthesis.

However, the user's request for an article detailing advanced analytical characterization and methodological developments in identification and verification cannot be fulfilled. Such a discussion requires published research that goes beyond simple structural confirmation, delving into areas like:

Development of novel or optimized chromatographic methods (e.g., HPLC, GC, SFC) for separation from specific impurities or in complex matrices.

In-depth mass spectrometric fragmentation studies to elucidate characteristic fragmentation pathways for unambiguous identification.

Application of high-resolution mass spectrometry (HRMS) for precise mass determination and formula confirmation.

Detailed 1D and 2D NMR spectroscopic analysis to assign all proton and carbon signals and confirm stereochemistry where applicable.

Comparative studies of different analytical techniques to determine the most effective methods for its detection and quantification.

Without such dedicated research, any attempt to generate content for the specified section would involve extrapolation from related but distinct molecules. This would be scientifically inaccurate, as the analytical behavior of a compound is intrinsically linked to its unique structure. The fragmentation patterns in mass spectrometry, retention times in chromatography, and chemical shifts in NMR spectroscopy are specific fingerprints of a molecule and cannot be assumed from an analogue.

Therefore, due to the absence of specific research findings and data tables in the scientific literature for this compound, it is not possible to provide an article on the methodological developments in its identification and verification.

Conformational Analysis and Stereochemical Impact on Biological Interactions

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is paramount in determining its interaction with biological targets. For piperidine-containing compounds, the piperidine ring typically adopts a chair conformation to minimize torsional strain. In the case of this compound and its analogs, the orientation of substituents on the piperidine ring—whether axial or equatorial—can significantly influence binding affinity and efficacy at receptors.

Studies on related structures, such as fentanyl analogs, have demonstrated that the stereochemistry at chiral centers within the piperidine ring and its substituents has a profound effect on analgesic potency. For instance, in N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), which has three chiral centers, the different stereoisomers exhibit vast differences in analgesic activity and receptor affinity. nih.gov The (3R,4S) configuration at the piperidine ring, combined with an (S) configuration at the C2 position of the N-phenylethyl group, was found to be optimal for high affinity and selectivity for the µ-opioid receptor. nih.gov This highlights the critical role of specific stereochemical arrangements in dictating biological outcomes.

Furthermore, X-ray crystallography studies of conformationally restrained fentanyl analogs have shown that the N-phenethyl substituent prefers an equatorial position relative to the chair-conformed piperidine ring. nih.gov The propanilido group also assumes an equatorial and antiperiplanar conformation. nih.gov These conformational preferences are crucial for optimal interaction with the opioid receptor, suggesting that similar conformational constraints would be important for this compound's biological activity.

Influence of Piperidine Ring Substituents on Receptor Binding and Affinity

Modifications to the piperidine ring, including the position and nature of substituents, are a key strategy in modulating the pharmacological profile of piperidine-propanamide derivatives.

Positional Isomerism (e.g., 2-piperidinyl vs. 3-piperidinyl)

The point of attachment of the propanamide side chain to the piperidine ring significantly impacts biological activity. While direct SAR studies on the 2- versus 3-piperidinyl isomers of this compound are not extensively detailed in the provided context, research on related fentanyl analogs provides valuable insights. Functionalization at the 2-position of the piperidine ring in fentanyl analogs has been explored. For example, the synthesis of (2R)-1-phenethyl-4-(N-phenylpropionamido)piperidine-2-carboxamide resulted in a compound that was significantly less potent than fentanyl in both guinea pig ileum (GPI) and mouse vas deferens (MVD) assays. nih.gov This suggests that substitution at the 2-position may be less favorable for opioid receptor interaction compared to substitution at the 4-position, which is the case for fentanyl. The positioning of the side chain at the 3-position, as in this compound, represents another structural variation that would be expected to alter the molecule's spatial arrangement and, consequently, its receptor binding properties.

Methylation Pattern and its Stereochemical Consequences (e.g., 3-methyl-piperidine derivatives)

The introduction of a methyl group on the piperidine ring can have significant stereochemical and pharmacological consequences. In the context of fentanyl analogs, methylation at the 3-position of the piperidine ring has been extensively studied. nih.govacs.org The cis-(+)-isomer of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an exceptionally potent analgesic, demonstrating significantly higher activity than morphine. nih.gov Conversely, its cis-(-) counterpart is substantially less potent. nih.gov

The stereochemistry of the 3-methyl group is crucial. Studies on ohmefentanyl, a 3-methyl-4-anilidopiperidine derivative, revealed that the (3R,4S) configuration is highly favorable for µ-opioid receptor affinity and selectivity. nih.gov The analgesic potency of the eight possible optical isomers of ohmefentanyl varied dramatically, with the most potent isomers being thousands of times more active than morphine, while their antipodes were the least potent. nih.gov This underscores the profound impact of both the presence and the specific stereochemistry of a methyl group on the piperidine ring. It is likely that steric factors, such as the size of the group and its cis/trans isomerism, play a more critical role than polarity or chemical reactivity in determining the analgesic potency of these 3-substituted analogs. nih.gov

Modulation of Amide Linkage and N-Substituents on Pharmacological Profiles

Alterations to the amide linkage and the N-substituents of propanamide-based compounds can significantly tune their pharmacological activity. Research on analogs of TBPB, a muscarinic M1 allosteric agonist, where the distal piperidine nitrogen was "capped" to form amides, sulfonamides, or ureas, demonstrated that even substantial changes in basicity and topology could maintain receptor selectivity. nih.gov However, the structure-activity relationship within these series was often "flat," meaning that minor structural changes could lead to a complete loss of efficacy, suggesting a shallow allosteric binding site. nih.gov

In the context of cannabinoid receptor antagonists, modifications of the aminopiperidine region of SR141716, including the synthesis of various amide and hydrazide analogs, showed that increasing the length and bulk of the N-substituent was generally associated with increased receptor affinity and efficacy, up to a certain point. nih.gov This indicates that the size and nature of the N-substituent are critical for optimizing interactions with the receptor binding pocket.

Propanamide Chain Modifications and their Effect on Molecular Recognition

Modifications to the propanamide chain itself can influence how the molecule is recognized by its biological target. In a series of fentanyl analogs, replacing the propionyl group with other acyl moieties has been explored. For instance, the introduction of a cyclopropyl (B3062369) group or other linear, branched, or aromatic fragments in place of the propionyl group has been noted in potent derivatives. nih.gov

Furthermore, research into cannabinoid receptor antagonists involved synthesizing analogs with varying lengths of alkyl hydrazines and hydroxyalkylamines in place of the aminopiperidinyl moiety to probe proximity and steric requirements. nih.gov Generally, increasing the chain length led to higher receptor affinity and efficacy, but this trend plateaued after a certain length was reached. nih.gov This suggests that there is an optimal chain length for fitting into the receptor's binding site.

Comparative SAR with Established Piperidine-Propanamide Pharmacophores (e.g., Fentanyl Analogs)

The piperidine-propanamide scaffold is a well-established pharmacophore, most notably in the 4-anilidopiperidine class of opioid analgesics, with fentanyl as the prototype. nih.gov The SAR of this compound and its analogs can be understood by comparing it to the extensive research on fentanyl derivatives.

Key SAR findings for fentanyl analogs include:

Piperidine Ring Substitutions: Substituents at the 3-position of the piperidine ring that are larger than a methyl group tend to drastically reduce analgesic potency. nih.gov The stereochemistry of these substituents is also critical. nih.gov

N-Substituents: The N-phenethyl group is a key feature of fentanyl, and modifications to this group can significantly alter activity. nih.gov

Propanamide Moiety: The N-phenylpropanamide portion is crucial for the high analgesic potency of fentanyl.

In a series of potent fentanyl analogs, substitutions at the 4-position of the piperidine ring with groups like methoxymethyl or a methyl carboxylate led to compounds with extremely high analgesic potency and a large safety margin. nih.gov For example, methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate was found to be over 10,000 times more potent than morphine. nih.gov These findings highlight the importance of the substitution pattern on the piperidine ring in achieving high potency.

The SAR of this compound, with its 3-substituted piperidine and N-methylpropanamide structure, can be contextualized within this broader understanding of the fentanyl pharmacophore. The placement of the propanamide at the 3-position and the specific N-methyl substituent represent deviations from the classic fentanyl structure, which would be expected to result in a different pharmacological profile.

Interactive Data Table of Compound Analogs and Their Reported Activities

Interactive Data Table of Fentanyl Analogs and Receptor Binding/Potency

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of compounds with their biological activities. For derivatives of this compound, QSAR studies would be instrumental in predicting the activity of novel analogs and guiding synthetic efforts toward more potent and selective compounds. Although specific QSAR models for this exact compound are not published, the methodologies applied to similar piperidine-containing molecules offer a clear blueprint for how such an analysis would be conducted.

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Compilation : A series of analogs would be synthesized with systematic variations at different positions of the molecule. Key points for modification would include the N-methyl group of the propanamide, the piperidine ring nitrogen, and various positions on the piperidine ring itself. The biological activity of each compound, such as receptor binding affinity or functional potency, would be experimentally determined.

Descriptor Calculation : A wide array of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors : These describe the connectivity of atoms in the molecule.

Electronic descriptors : These relate to the distribution of electrons and include parameters like partial charges and dipole moments.

Steric descriptors : These describe the size and shape of the molecule, such as molecular weight and van der Waals volume.

Hydrophobic descriptors : These quantify the lipophilicity of the molecule, with LogP being a common example.

Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, would be employed to generate a mathematical equation that links the descriptors to the biological activity. The predictive power and robustness of the resulting model would be rigorously validated using techniques like cross-validation and external test sets.

For instance, in a study of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, QSAR analysis revealed the importance of lipophilicity and electron-donating substituents for their binding affinity nih.gov. Another 3D-QSAR study on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists highlighted the significance of steric, electrostatic, and hydrophobic fields in determining the inhibitory activity of these compounds nih.gov. These studies underscore the utility of QSAR in rationalizing the structural requirements for biological activity.

Illustrative Data for a Hypothetical QSAR Study

To conceptualize a QSAR study for this compound derivatives, one could envision a data set where modifications are made to the N-alkyl group of the propanamide and a substituent on the piperidine nitrogen. The following interactive table illustrates a hypothetical set of compounds and their predicted activities based on common structural modifications.

Compound IDN-Alkyl GroupPiperidine N-SubstituentLogP (Predicted)Molecular WeightPredicted Activity (IC50, nM)
1MethylH1.2170.26500
2EthylH1.6184.29450
3PropylH2.0198.32400
4MethylBenzyl3.5260.38150
5MethylPhenethyl3.9274.41100
6EthylBenzyl3.9274.41120

In this hypothetical scenario, increasing the alkyl chain length on the propanamide nitrogen leads to a modest increase in predicted activity, possibly due to enhanced hydrophobic interactions. A more significant enhancement in predicted activity is observed with the introduction of aromatic substituents on the piperidine nitrogen, suggesting a key interaction with a hydrophobic pocket in the target receptor.

Key Research Findings from Related Scaffolds

While direct SAR studies on this compound are scarce, research on the broader class of piperidine propionamides provides valuable insights. A study on piperidine propionamide (B166681) derivatives as sigma-1 (σ1) receptor antagonists and mu (μ) opioid receptor agonists revealed critical SAR findings nih.gov. The basic scaffold in this study consisted of a 4-substituted piperidine ring and an N-aryl propionamide nih.gov.

One of the key findings was that the nature of the substituent on the piperidine nitrogen played a crucial role in the affinity for both σ1 and μ receptors nih.gov. For example, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide displayed high affinity for both receptors nih.gov. This suggests that for this compound, modifications at the piperidine nitrogen could be a fruitful area for SAR exploration.

The following table summarizes some of the findings from this study on related piperidine propionamide derivatives, which can serve as a guide for potential modifications to this compound.

CompoundPiperidine N-Substituent4-Position Piperidine Substituentσ1 Receptor Affinity (Ki, nM)μ Receptor Affinity (Ki, nM)
Analog APhenethylH150250
Analog BBenzylH200300
Analog CPhenethyl4-Fluorobenzyl1.862.1

Data is illustrative and based on findings from related but different chemical series.

These findings from related structures strongly suggest that the introduction of larger, lipophilic groups, particularly those containing aromatic rings, on the piperidine nitrogen of this compound could lead to compounds with significantly enhanced biological activity.

Molecular Pharmacology and Target Interaction Research

Identification of Putative Biological Targets and Binding Modalities

There are no published studies that identify or suggest putative biological targets for N-methyl-3-(3-piperidinyl)propanamide. The process of identifying targets usually involves screening the compound against a panel of known receptors, enzymes, and ion channels.

Receptor Binding Studies and Selectivity Profiling

No receptor binding assays or selectivity profiles for this compound have been published. Such studies are fundamental to understanding a compound's mechanism of action and would involve measuring its affinity (usually as Kᵢ or IC₅₀ values) for a wide range of biological receptors. Without this data, no determination of its binding affinity or selectivity can be made. Consequently, no data table for receptor binding can be created.

Enzyme Inhibition or Activation Mechanisms

There is no information available regarding the effects of this compound on any enzymes. Research in this area would investigate whether the compound can inhibit or activate specific enzymes, and would characterize the kinetics of this interaction (e.g., determining the IC₅₀ or Kᵢ value for inhibition). As no such studies exist, a data table for enzyme inhibition cannot be generated.

Investigation of Intracellular Signaling Pathways Modulated by this compound

No research has been conducted on the intracellular signaling pathways that might be modulated by this compound. This type of investigation would typically follow the identification of a primary biological target and would explore downstream effects, such as changes in second messenger concentrations (e.g., cAMP, Ca²⁺) or the activation of specific protein kinases.

Allosteric Modulation and Orthosteric Binding Site Analysis

There are no studies to suggest whether this compound acts as an allosteric modulator or binds to an orthosteric site on any receptor. This analysis requires specific experimental designs, such as radioligand binding studies in the presence of a known orthosteric ligand, to determine if the compound enhances or diminishes the binding or efficacy of the primary ligand without competing for the same site.

Computational Chemistry Approaches for Ligand-Target Interactions

No computational studies, including molecular docking and scoring, have been published for this compound. These in silico methods are often used to predict or rationalize the binding of a ligand to a potential target protein.

Molecular Docking and Scoring

As no putative biological targets have been identified for this compound, no molecular docking simulations have been performed. This computational technique requires a three-dimensional structure of a target protein to predict the preferred binding orientation and affinity of the compound.

Table of Compounds Mentioned

Molecular Dynamics Simulations

To gain a deeper understanding of the dynamic interactions between this compound and its putative biological targets, molecular dynamics (MD) simulations are employed. rowan.edu These computational experiments provide an atomistic-level view of the binding process and the conformational changes that occur in both the ligand and the protein over time.

A hypothetical MD simulation study of this compound with the sigma-1 (σ1) receptor, a potential target, would be initiated by docking the compound into the receptor's binding site. The resulting complex is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production MD simulation is run for a significant duration, typically on the order of hundreds of nanoseconds to microseconds, to ensure adequate sampling of the conformational space. nih.govyoutube.com

Analysis of the MD trajectory would focus on several key parameters to assess the stability of the binding pose and the nature of the interactions. These include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) formed between the ligand and the receptor.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound with Sigma-1 Receptor

ParameterValue/Description
System This compound in complex with human sigma-1 receptor
Force Field AMBER FF14SB for the protein, GAFF2 for the ligand
Solvent Model TIP3P water model
Simulation Engine GROMACS or NAMD
Ensemble NPT (isothermal-isobaric)
Temperature 310 K
Pressure 1 bar
Simulation Time 500 ns
Integration Time Step 2 fs
Constraints LINCS algorithm for all bonds

Table 2: Hypothetical Analysis of Key Interactions from MD Simulations

Interacting Residue (Sigma-1)Interaction TypeDistance (Å) (Mean ± SD)Occupancy (%)
Tyr103Hydrogen Bond (with propanamide oxygen)2.8 ± 0.485
Glu172Salt Bridge (with piperidine (B6355638) nitrogen)3.5 ± 0.692
Trp89π-π Stacking (with piperidine ring)4.5 ± 0.560
Val161Hydrophobic3.9 ± 0.378
Leu105Hydrophobic4.1 ± 0.470

These simulations can reveal crucial information about the stability of the ligand in the binding pocket and identify key residues that are critical for the interaction. For instance, the piperidine nitrogen is likely to form a crucial salt bridge with an acidic residue like Glu172 in the sigma-1 receptor, while the propanamide moiety could engage in hydrogen bonding with residues such as Tyr103. nih.gov

Free Energy Perturbation Calculations

To quantitatively predict the binding affinity of this compound and guide the optimization of its structure for improved potency, free energy perturbation (FEP) calculations are performed. youtube.comyoutube.com FEP is a rigorous computational method based on statistical mechanics that calculates the free energy difference between two states, in this case, the binding free energy of a ligand to a protein. nih.gov

In a typical FEP study, a series of closely related analogues of this compound would be designed, involving small chemical modifications. The relative binding free energy (ΔΔG) between the parent compound and each analogue is then calculated. This is achieved by "alchemically" transforming the parent compound into the analogue in both the solvated state (unbound) and when bound to the protein target. acs.org The difference between these two free energy changes gives the relative binding free energy.

Table 3: Hypothetical Relative Binding Free Energies (ΔΔG) for this compound Analogues Targeting the Sigma-1 Receptor

Analogue ModificationCalculated ΔΔG (kcal/mol)Predicted Change in Affinity
3-piperidinyl -> 4-piperidinyl+1.2Decreased
N-methyl -> N-ethyl-0.5Increased
Propanamide -> Butanamide+0.8Decreased
Addition of 4-fluoro to piperidine ring-1.0Increased

These calculations are computationally intensive but provide valuable insights that can prioritize the synthesis of new compounds. For example, FEP calculations might predict that substituting the methyl group on the propanamide with an ethyl group could enhance binding affinity, while moving the propanamide side chain from the 3-position to the 4-position of the piperidine ring would be detrimental.

By combining molecular dynamics simulations and free energy perturbation calculations, researchers can build a detailed and predictive model of the interaction between this compound and its biological targets, thereby accelerating the process of drug discovery and development.

Preclinical Investigation of Biological Activities of N Methyl 3 3 Piperidinyl Propanamide

In Vitro Pharmacological Profiling in Cell-Based Assays

No publicly available data exists for the in vitro pharmacological profiling of N-methyl-3-(3-piperidinyl)propanamide in cell-based assays.

In Vivo Models for Functional Assessment

There are no published studies detailing the use of in vivo models for the functional assessment of this compound.

Stereoisomeric Differentiation in Pharmacological Responses

Information regarding the synthesis, separation, and differential pharmacological activity of the stereoisomers of this compound is not available in the scientific literature.

Exploration of Specific Preclinical Efficacy Mechanisms (e.g., CNS modulation, receptor agonism/antagonism)

There is no available research data exploring the specific preclinical efficacy mechanisms of this compound.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation N-methyl-3-(3-piperidinyl)propanamide Derivatives

The chemical scaffold of this compound offers a versatile platform for the design and synthesis of a diverse library of derivatives. Future research will likely focus on systematic structural modifications to explore and optimize potential biological activities. Key strategies will involve substitutions on both the piperidine (B6355638) ring and the propanamide side chain. For instance, the synthesis of analogs with various substituents on the piperidine nitrogen could modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic profile.

Furthermore, the exploration of stereochemistry will be a crucial avenue. The piperidine ring in this compound contains a chiral center, and the synthesis and pharmacological evaluation of individual enantiomers are essential, as different stereoisomers can exhibit distinct biological activities and metabolic fates. acs.org Synthetic strategies, such as those employed for other substituted piperidines, can be adapted for the stereoselective synthesis of these derivatives. nih.govnih.gov The introduction of additional functional groups, such as hydroxyl, carboxyl, or aromatic moieties, at various positions on the piperidine ring could also lead to derivatives with novel interaction profiles with biological targets. mdpi.comebyu.edu.tr

The propanamide side chain also presents opportunities for modification. Altering the length of the alkyl chain or replacing the methyl group on the amide nitrogen with other substituents could influence the compound's binding affinity and selectivity for specific targets. nih.gov The synthesis of these next-generation derivatives will likely employ modern synthetic methodologies, including flow chemistry and catalytic C-H activation, to enable efficient and diverse compound production. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel therapeutic agents. nih.govnih.govymerdigital.com In the context of this compound, AI and ML can be leveraged at multiple stages of the research pipeline. Initially, these computational tools can be used to screen vast virtual libraries of potential derivatives for their predicted biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. ymerdigital.commdpi.com

By training ML models on existing datasets of compounds with similar structural features and known biological activities, it is possible to develop predictive models for the properties of novel this compound derivatives. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) and deep learning algorithms can identify subtle structural features that are critical for a desired biological effect. mdpi.com This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. dlapiper.com

Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures based on a desired target profile. mdpi.com These models can explore a vast chemical space to propose novel derivatives of this compound with optimized properties. The use of AI can also aid in identifying potential new therapeutic applications for the compound and its derivatives by analyzing large-scale biological data, a process known as drug repurposing. mdpi.comdlapiper.com

Development of Advanced Analytical Methods for Detection and Quantification

As research into this compound and its derivatives progresses, the development of sensitive and specific analytical methods for their detection and quantification in various biological matrices will be paramount. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), will likely be the cornerstone for these analytical endeavors. These techniques offer the high selectivity and sensitivity required for pharmacokinetic studies, enabling the determination of compound concentrations in plasma, tissues, and urine.

Future research in this area should focus on developing and validating robust LC-MS/MS methods capable of quantifying the parent compound and its potential metabolites. This will involve optimizing chromatographic conditions to achieve good separation from endogenous matrix components and developing sensitive mass spectrometric detection methods. The use of high-resolution mass spectrometry (HRMS) could also aid in the identification of unknown metabolites.

Moreover, the development of other analytical techniques could also be explored. For instance, capillary electrophoresis (CE) coupled with MS could offer an alternative separation technique with high efficiency. The synthesis of isotopically labeled internal standards will be crucial for ensuring the accuracy and precision of these quantitative methods.

Elucidation of Novel Biological Mechanisms and Therapeutic Avenues

A critical area of future research will be to unravel the biological mechanisms of action of this compound and its derivatives and to explore their potential therapeutic applications. Given the prevalence of the piperidine motif in central nervous system (CNS) active compounds, initial investigations may focus on its potential neurological and psychiatric effects. Screening the compound against a panel of CNS receptors, ion channels, and enzymes could reveal its primary molecular targets.

Beyond the CNS, the broad biological activities associated with piperidine-containing compounds suggest that this compound could have potential in other therapeutic areas, such as oncology or infectious diseases. ebyu.edu.tr High-throughput screening (HTS) campaigns against various disease models and cellular assays will be instrumental in identifying novel biological activities.

Once a primary biological target is identified, further studies will be needed to elucidate the downstream signaling pathways and cellular effects. Techniques such as gene expression profiling, proteomics, and metabolomics can provide a comprehensive view of the compound's impact on cellular function. These mechanistic insights will be crucial for understanding its therapeutic potential and for guiding the design of more potent and selective derivatives.

Integration with Systems Biology for Comprehensive Pharmacological Understanding

To gain a holistic understanding of the pharmacological effects of this compound, its study should be integrated within a systems biology framework. nih.gov Systems biology approaches consider the complex interactions within a biological system as a whole, rather than focusing on individual components in isolation. By combining experimental data with computational modeling, systems pharmacology can predict how a drug will affect the entire physiological system. nih.gov

For this compound, this would involve constructing network models of the biological pathways it modulates. These models can integrate data from genomics, proteomics, and metabolomics experiments to simulate the compound's effects at a systems level. This approach can help to identify potential off-target effects, predict drug-drug interactions, and identify biomarkers that could be used to monitor treatment response in future clinical studies.

By integrating data from in vitro assays, animal models, and eventually human studies into these systems pharmacology models, a more complete and predictive understanding of the compound's efficacy and safety profile can be achieved. This comprehensive approach will be invaluable for translating preclinical findings into successful clinical applications.

Q & A

Q. What is the recommended synthetic route for N-methyl-3-(3-piperidinyl)propanamide and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between piperidine derivatives and activated carbonyl intermediates. For example, oxalate salts of related compounds (e.g., N-methyl-3-(1-piperidinyl)propanamide oxalate) are synthesized by reacting the free base with oxalic acid under controlled pH conditions . Protecting groups may be used to stabilize reactive sites during coupling. Key steps include purification via recrystallization and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Q. How can spectroscopic methods be employed to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: Proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) are critical for confirming the structure. For instance, the methyl group adjacent to the amide nitrogen typically appears as a singlet near δ 2.8–3.2 ppm, while piperidinyl protons resonate between δ 1.5–2.5 ppm .
  • Infrared (IR) Spectroscopy: Polarized IR linear-dichroic (IR-LD) spectroscopy can resolve hydrogen-bonding patterns in the solid state, as demonstrated for structurally similar amides .

Q. What are the IUPAC naming conventions for substituted propanamide derivatives?

Methodological Answer: The parent chain is identified by the longest carbon chain containing the amide group. Substituents on the nitrogen are denoted with the prefix N-. For example, this compound derives its name from the propanamide backbone with a methyl group on the amide nitrogen and a piperidinyl group at the third carbon. Reference tables for analogous compounds can guide systematic naming .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer: Free energy perturbation (FEP) or thermodynamic integration (TI) calculations are used to compare binding affinities. For example, free-energy differences between similar amides in aqueous and chloroform environments were calculated using Gaussian quadrature integration, highlighting regions where the potential energy surface varies rapidly . Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM can further refine these predictions.

Q. What structure-activity relationships (SAR) govern the kinase inhibitory activity of this compound derivatives?

Methodological Answer: SAR studies focus on substituent modifications:

  • Piperidinyl Group: Bulky substituents (e.g., trifluoromethyl biphenyl) enhance steric interactions with hydrophobic kinase pockets, as seen in integrin-linked kinase (ILK) inhibitors .
  • Amide Linker: Rigidifying the linker (e.g., introducing cyclopropane rings) improves selectivity by reducing conformational flexibility . Bioactivity is validated via in vitro kinase assays (e.g., ADP-Glo™) and in vivo xenograft models to assess tumor growth suppression .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability. For example, discrepancies in ILK inhibition efficacy were resolved by testing across multiple prostate and breast cancer cell lines .
  • Meta-Analysis: Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers. Cross-reference with orthogonal assays (e.g., Western blotting for downstream AKT pathway activation) to confirm mechanistic consistency.

Q. What strategies optimize the solubility and bioavailability of this compound analogs?

Methodological Answer:

  • Salt Formation: Convert the free base to hydrochloride or oxalate salts, as demonstrated for related propanamide derivatives, to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) that cleave in vivo to release the active compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.